p97/VCP ATPase Inhibition: 4-Fluorobenzyl vs. Benzyl Substituent Comparison
Head-to-head comparison within the same published dataset reveals that the 4-fluorobenzyl substituent on the target compound (Compound 12) produces a 3.1-fold reduction in p97 ATPase inhibitory potency relative to the unsubstituted benzyl analog (Compound 11), yet the 4-fluorobenzyl analog achieves superior cellular activity [1]. Specifically, Compound 11 (R2 = benzyl) exhibits ATPase IC₅₀ = 0.48 ± 0.16 μM, while the target compound (R2 = 4-fluorobenzyl) shows ATPase IC₅₀ = 1.5 ± 0.3 μM [1]. This shift from sub-micromolar to low-micromolar biochemical potency is compensated by gains in cellular target engagement.
| Evidence Dimension | p97/VCP ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.5 ± 0.3 μM (Compound 12: R1 = N-amino(3-chlorophenyl), R2 = 4-fluorobenzyl) |
| Comparator Or Baseline | Compound 11: IC₅₀ = 0.48 ± 0.16 μM (R1 = N-amino(3-chlorophenyl), R2 = benzyl); Compound 9: IC₅₀ = 2.6 ± 0.8 μM (R1 = N-aminophenyl, R2 = phenyl); Compound 10: IC₅₀ = 2.3 ± 1 μM (R1 = N-aminophenyl, R2 = benzyl) |
| Quantified Difference | 3.1-fold less potent than Compound 11 (benzyl analog); 1.7-fold more potent than Compound 9; 1.5-fold more potent than Compound 10 |
| Conditions | In vitro p97 ATPase enzymatic assay; recombinant protein; compounds tested at multiple concentrations; IC₅₀ values reported as mean ± SD. |
Why This Matters
The 4-fluorobenzyl substituent provides a distinct potency window that avoids the extreme potency of the benzyl analog (which may limit selectivity) while maintaining sufficient biochemical activity for cellular proof-of-concept studies.
- [1] Table 1, Potency IC₅₀ (μM) of triazole-based p97 inhibitors. Author manuscript version; NIHMS ID 442051. Published in Magnaghi, P. et al. Nat. Chem. Biol. 2013, 9, 548–556. View Source
